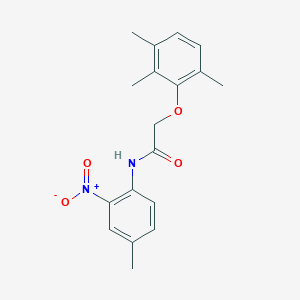![molecular formula C15H12Cl2N4O B255162 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)
9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been studied extensively. The biochemical and physiological effects of this compound have also been investigated, and it has been found to have certain advantages and limitations for laboratory experiments. In
科学的研究の応用
9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been explored for its potential use in the development of new drugs and drug delivery systems.
作用機序
The mechanism of action of 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the inhibition of specific enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is a protein involved in DNA replication and repair. These mechanisms of action have been studied extensively and have provided insights into the potential applications of this compound in various fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. It has been found to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. It has also been shown to have anti-cancer effects by inhibiting the activity of topoisomerase II, which is involved in cancer cell growth and proliferation. Additionally, this compound has been found to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.
実験室実験の利点と制限
9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has certain advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize using a specific method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have a high degree of stability, which makes it suitable for long-term storage and use in experiments. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the study of 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one. One direction is the further exploration of its anti-inflammatory, anti-cancer, and anti-microbial properties. Another direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be further studied for its potential use in the development of new drugs and drug delivery systems. Overall, the study of this compound has the potential to contribute to the development of new treatments and therapies for a variety of diseases and conditions.
合成法
The synthesis of 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the reaction of 2,4-dichlorobenzaldehyde with 3-amino-1,2,4-triazole in the presence of acetic anhydride. The resulting product is then reacted with 2-aminobenzamide in the presence of acetic acid to yield the final product. This synthesis method has been optimized to produce high yields of the compound and has been widely used in scientific research.
特性
分子式 |
C15H12Cl2N4O |
|---|---|
分子量 |
335.2 g/mol |
IUPAC名 |
9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C15H12Cl2N4O/c16-8-4-5-9(10(17)6-8)14-13-11(2-1-3-12(13)22)20-15-18-7-19-21(14)15/h4-7,14H,1-3H2,(H,18,19,20) |
InChIキー |
WRDNTZOCAOVAOF-UHFFFAOYSA-N |
異性体SMILES |
C1CC2=C(C(N3C(=N2)N=CN3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
SMILES |
C1CC2=C(C(N3C(=N2)N=CN3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
正規SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)



![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)

![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)
![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)
![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)
![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)